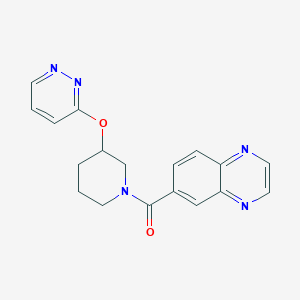
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a pyridazine ring, a piperidine ring, and a quinoxaline ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazine, piperidine, and quinoxaline intermediates, followed by their coupling under specific reaction conditions. Common reagents might include halogenated precursors, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the quinoxaline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone: Unique due to its specific ring structure and functional groups.
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanol: Similar but with an alcohol group instead of a ketone.
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)amine: Similar but with an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(3-pyridazin-3-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(13-5-6-15-16(11-13)20-9-8-19-15)23-10-2-3-14(12-23)25-17-4-1-7-21-22-17/h1,4-9,11,14H,2-3,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBMQZKYJIXZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
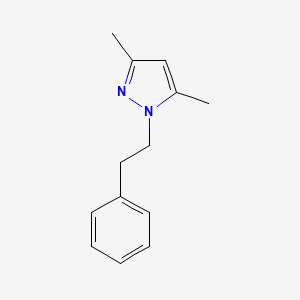
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)
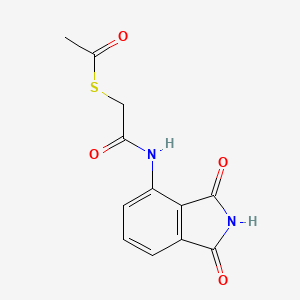
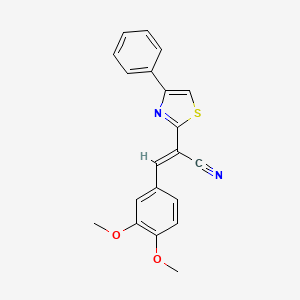
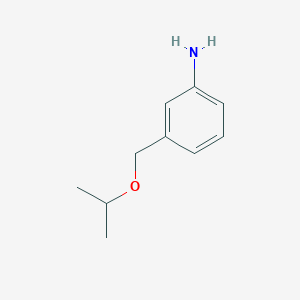
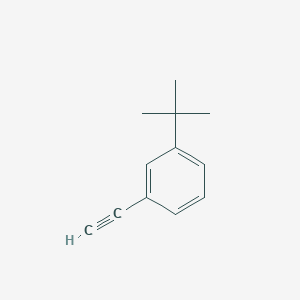

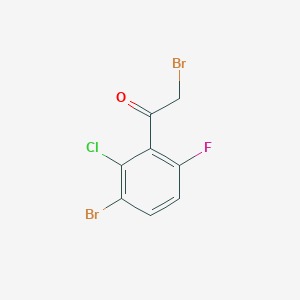
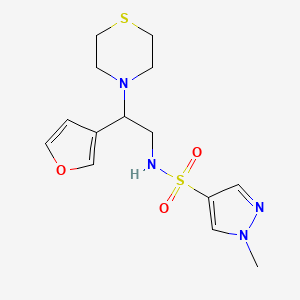
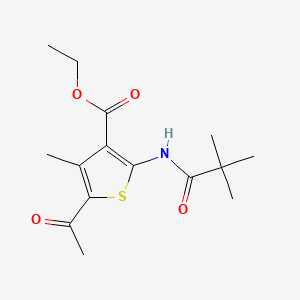
![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
